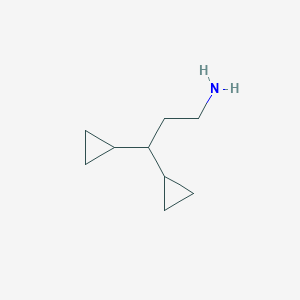

3,3-Dicyclopropylpropan-1-amine

Description

BenchChem offers high-quality 3,3-Dicyclopropylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dicyclopropylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dicyclopropylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c10-6-5-9(7-1-2-7)8-3-4-8/h7-9H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGMERNHAYRSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCN)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,3-Dicyclopropylpropan-1-amine molecular weight and formula

An In-Depth Technical Guide to 3,3-Dicyclopropylpropan-1-amine

Executive Summary

3,3-Dicyclopropylpropan-1-amine is a primary amine featuring a unique gem-dicyclopropyl motif. This structural feature, where two strained cyclopropane rings are attached to the same carbon atom, imparts significant and desirable characteristics for applications in medicinal chemistry and materials science. The cyclopropyl group is a well-established bioisostere for phenyl rings and other functional groups, often improving metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway with detailed protocols, and an exploration of the potential applications of 3,3-Dicyclopropylpropan-1-amine for researchers in drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

The core identity of 3,3-Dicyclopropylpropan-1-amine is defined by its molecular structure, which dictates its physical and chemical behavior. The presence of two highly strained three-membered rings is the dominant feature, influencing its reactivity and conformational profile.

| Property | Value | Source |

| IUPAC Name | 3,3-Dicyclopropylpropan-1-amine | N/A |

| CAS Number | 1249856-01-6 | [1] |

| Molecular Formula | C₉H₁₇N | [1] |

| Molecular Weight | 139.24 g/mol | [1] |

| SMILES | NCCC(C1CC1)C2CC2 | [1] |

| MDL Number | MFCD16083219 | [1] |

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow Overview

The logical flow from the starting material to the final product is designed for efficiency and high yield, utilizing well-understood and reliable chemical transformations.

Caption: Proposed two-step synthetic pathway for 3,3-Dicyclopropylpropan-1-amine.

Mechanistic Considerations

-

Step 1: Knoevenagel Condensation: This reaction is a cornerstone of carbon-carbon bond formation. Dicyclopropyl ketone acts as the carbonyl component. Cyanoacetic acid provides the active methylene group, which is deprotonated by a base (e.g., piperidine) to form a nucleophilic enolate. This enolate attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate. The choice of cyanoacetic acid is strategic; the nitrile group is a robust synthon for a primary amine.

-

Step 2: Reduction: The intermediate possesses two reducible functional groups: a carbon-carbon double bond and a nitrile. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is ideal for this transformation as it will reduce both moieties simultaneously to an alkane and a primary amine, respectively. Alternatively, catalytic hydrogenation under pressure with a catalyst like Raney Nickel could achieve the same outcome. This tandem reduction is highly efficient, accomplishing two key transformations in a single step.

Potential Applications and Field Insights

While specific applications for this molecule are not yet documented, the structural motifs present suggest significant potential, particularly in drug development. The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry.[2][3]

Role in Drug Discovery

The introduction of cyclopropyl groups into drug candidates is a widely used strategy to enhance pharmacological properties. These groups are known to:

-

Increase Metabolic Stability: The strained C-C bonds are more resistant to enzymatic degradation (e.g., by Cytochrome P450 enzymes) compared to alkyl chains.

-

Improve Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target.[3]

-

Modulate Physicochemical Properties: It can fine-tune lipophilicity (LogP) and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

Given these benefits, 3,3-Dicyclopropylpropan-1-amine serves as a valuable building block for synthesizing novel therapeutics.

Caption: Application map for cyclopropylamine-containing scaffolds in R&D.

Agrochemicals

The cyclopropylamine framework is also integral to the design of modern pesticides and herbicides.[3][4] Its inclusion can lead to compounds with higher efficacy and better environmental profiles. The title compound is therefore a promising starting material for the synthesis of next-generation crop protection agents.

Exemplary Experimental Protocol: Synthesis

This section provides a detailed, self-validating protocol for the proposed synthesis of 3,3-Dicyclopropylpropan-1-amine.

Step 1: Synthesis of 3,3-Dicyclopropylacrylonitrile

-

Reagent Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add dicyclopropyl ketone (55.0 g, 0.5 mol), cyanoacetic acid (42.5 g, 0.5 mol), and ammonium acetate (7.7 g, 0.1 mol) in 250 mL of toluene.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is evolved.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the dicyclopropyl ketone spot (visualized with a KMnO₄ stain) indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 3,3-dicyclopropylacrylonitrile as a clear liquid.

Step 2: Synthesis of 3,3-Dicyclopropylpropan-1-amine

-

Reagent Setup: In a 1 L three-neck flask under an inert atmosphere (Argon or Nitrogen), carefully add Lithium Aluminum Hydride (LiAlH₄) (28.5 g, 0.75 mol) to 300 mL of anhydrous diethyl ether or THF. Cool the suspension to 0 °C using an ice bath.

-

Addition: Dissolve the 3,3-dicyclopropylacrylonitrile (33.3 g, 0.25 mol) from the previous step in 100 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat to a gentle reflux for 4 hours to ensure complete reduction.

-

Monitoring: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

-

Quenching (Fieser workup): Cool the reaction back down to 0 °C. Cautiously and sequentially add the following dropwise:

-

28.5 mL of water

-

28.5 mL of 15% aqueous NaOH

-

85.5 mL of water A granular precipitate should form, which is easily filtered.

-

-

Isolation: Filter the solid salts and wash them thoroughly with diethyl ether. Combine the filtrate and washes.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to afford 3,3-Dicyclopropylpropan-1-amine.

Conclusion

3,3-Dicyclopropylpropan-1-amine is a structurally intriguing molecule with significant, albeit underexplored, potential as a building block in pharmaceutical and agrochemical research. Its unique gem-dicyclopropyl group offers a powerful tool for chemists to introduce desirable properties such as metabolic stability and conformational rigidity into target molecules. The synthetic route proposed herein is robust and scalable, providing a clear path for researchers to access this valuable compound for further investigation and application development.

References

- BLD Pharm. (n.d.). 1249856-01-6|3,3-Dicyclopropylpropan-1-amine.

- PubChem. (n.d.). N-(dicyclopropylmethyl)-3,3-diethoxypropan-1-amine. National Center for Biotechnology Information.

- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.

- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.

- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.

- (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem.

- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.

- Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.

Sources

3,3-Dicyclopropylpropan-1-amine: Technical Characterization & Protocol Guide

Topic: 3,3-Dicyclopropylpropan-1-amine: Technical Monograph & Safety Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Safety Specialists

Executive Summary & Identification

3,3-Dicyclopropylpropan-1-amine (CAS: 1249856-01-6 ) is a specialized aliphatic amine building block utilized primarily in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and kinase inhibitors.[1][2] Structurally, it features a propyl amine backbone geminally substituted with two cyclopropyl groups at the

This guide provides a comprehensive technical breakdown, focusing on its physicochemical properties, predicted safety hazards based on structural activity relationships (SAR), and rigorous handling protocols.

Chemical Identity Table[3][4][5]

| Property | Data |

| CAS Number | 1249856-01-6 |

| Chemical Formula | |

| Molecular Weight | 139.24 g/mol |

| IUPAC Name | 3,3-dicyclopropylpropan-1-amine |

| PubChem CID | Referenced via CAS 1249856-01-6 |

| SMILES | C1CC1C(CCN)C2CC2 |

| Physical State | Liquid (Standard Temperature & Pressure) |

| Predicted pKa | ~10.5 (Primary Amine) |

Safety Profile & Hazard Classification (GHS)

Warning: Specific toxicological data (LD50) for this exact isomer is limited in public registries. The following safety profile is derived from Read-Across Methodology using structurally homologous primary amines (e.g., Cyclopropylamine, 3-Cyclopropylpropan-1-amine). Treat this compound as a Corrosive and Flammable substance until experimentally verified.

Core Hazard Statements (Predicted)

-

H314: Causes severe skin burns and eye damage (Category 1B).

-

H318: Causes serious eye damage (Category 1).

-

H302: Harmful if swallowed (Acute Toxicity, Oral).

-

H227/H226: Combustible or Flammable liquid (Flash point likely < 60°C).

Precautionary Protocols

-

Corrosive Nature: The primary amine moiety is highly basic. Direct contact causes rapid tissue necrosis.

-

Lachrymator Potential: Like many low-molecular-weight amines, vapors may cause severe respiratory irritation and lacrimation.

-

Incompatibility: Reacts violently with strong oxidizers, acid chlorides, and anhydrides.

Graphviz: Safety & Emergency Response Workflow

Figure 1: Critical safety workflow for handling 3,3-Dicyclopropylpropan-1-amine in a research setting.

Synthesis & Retrosynthetic Analysis

The synthesis of 3,3-dicyclopropylpropan-1-amine is non-trivial due to the need to install two cyclopropyl rings on the same carbon. The most robust industrial route typically proceeds through Dicyclopropyl Ketone .

Primary Synthetic Pathway (The "Ketone Route")

-

Precursor Formation: Synthesis of Dicyclopropyl Ketone (CAS 1121-37-5) from

-butyrolactone via dimerization and decarboxylation. -

Chain Extension (Horner-Wadsworth-Emmons): Reaction of the ketone with a phosphonate (e.g., cyanomethylphosphonate) to form the

-unsaturated nitrile. -

Reduction: Catalytic hydrogenation (e.g., Raney Ni or

) reduces both the alkene and the nitrile to the primary amine.

Graphviz: Retrosynthetic Logic

Figure 2: Retrosynthetic analysis showing the disconnection to the commercially available Dicyclopropyl Ketone.

Handling & Storage Protocols

Storage Conditions

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Air-sensitive . Store under Argon or Nitrogen. Primary amines readily absorb

from the air to form carbamate salts, which appear as white crusts/solids. -

Container: Tightly sealed glass or Teflon containers. Avoid metals susceptible to corrosion.

Experimental Handling (Step-by-Step)

-

Preparation: Ensure all glassware is oven-dried. Purge the reaction vessel with Nitrogen.

-

Dispensing: Use a glass syringe with a long needle to withdraw the liquid through a septum. Avoid pouring to minimize vapor release.

-

Quenching: If used as a reagent, quench excess amine with dilute HCl or Ammonium Chloride solution in a well-ventilated hood.

-

Waste Disposal: Segregate as "Basic Organic Waste". Do not mix with acidic waste streams without neutralization to prevent exotherms.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1249856-01-6. Retrieved from [Link]

-

Organic Syntheses (1988). Synthesis of Dicyclopropyl Ketone from Gamma-Butyrolactone. Organic Syntheses, Coll. Vol. 6, p.597. [Link]

Sources

Sourcing and Qualification of Research-Grade 3,3-Dicyclopropylpropan-1-amine: A Technical Guide for Scientists

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the procurement and qualification of research-grade 3,3-Dicyclopropylpropan-1-amine (CAS No. 1249856-01-6). The strategic selection of high-purity starting materials is a cornerstone of reproducible and reliable research, particularly in the synthesis of novel pharmaceutical agents. This document outlines a systematic approach to supplier evaluation, quality control, and safe handling of this specialized chemical intermediate.

Introduction to 3,3-Dicyclopropylpropan-1-amine in Drug Discovery

The dicyclopropylmethylamine motif is of significant interest in medicinal chemistry due to its unique conformational properties and its role as a bioisostere for other chemical groups. The inclusion of cyclopropyl rings can impart favorable pharmacokinetic properties to a molecule, such as increased metabolic stability and enhanced potency. 3,3-Dicyclopropylpropan-1-amine serves as a key building block in the synthesis of more complex molecules, making the purity and integrity of this reagent a critical factor in the success of a research campaign.

Supplier Identification and Qualification

The initial and most critical step is the identification of a reliable supplier. The landscape of chemical suppliers is vast, ranging from large-scale manufacturers to specialized niche providers. For research-grade materials, a supplier's reputation for quality, consistency, and robust analytical documentation is paramount.

Potential Suppliers

A survey of the market for 3,3-Dicyclopropylpropan-1-amine and related cyclopropylamines indicates a limited number of specialized suppliers. While a comprehensive list is dynamic, the following table provides an example of how to structure a comparative analysis of potential vendors.

| Supplier | Compound Availability | Stated Purity | Analytical Data Provided | Notes |

| BLD Pharm | 3,3-Dicyclopropylpropan-1-amine | Not explicitly stated; requires inquiry | NMR, HPLC, LC-MS, UPLC mentioned as available[1] | Direct supplier of the target compound.[1] |

| Sigma-Aldrich | Cyclopropylamine | ≥98% | Certificate of Analysis available upon request | Supplier of a related, simpler cyclopropylamine. |

| TCI America | Cyclopropylamine | >98.0% (GC) | Certificate of Analysis available upon request | Another reputable supplier of the parent amine. |

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is essential to mitigate risks in the supply chain and ensure the quality of the research material. The following workflow is recommended:

Supplier Qualification Workflow

Causality in Experimental Choices: The decision to order a sample for in-house quality control (QC) is a critical validation step. While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification ensures that the material meets the specific requirements of the intended research and has not degraded during transit or storage.

Quality Control of Research-Grade 3,3-Dicyclopropylpropan-1-amine

Upon receipt of a sample, a series of analytical tests should be performed to confirm its identity, purity, and integrity. For a novel or less common compound like 3,3-Dicyclopropylpropan-1-amine, a multi-technique approach is necessary for comprehensive characterization.

Analytical Methodologies

The following analytical techniques are fundamental for the quality control of primary amines and are applicable to 3,3-Dicyclopropylpropan-1-amine:

| Analytical Technique | Purpose | Expected Observations for 3,3-Dicyclopropylpropan-1-amine |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of impurities. | The ¹H NMR spectrum should show characteristic signals for the cyclopropyl protons and the propyl chain. The integration of these signals should be consistent with the structure. The ¹³C NMR will confirm the number of unique carbon environments. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 3,3-Dicyclopropylpropan-1-amine (139.24 g/mol ). Fragmentation patterns of amines often involve α-cleavage.[2][3] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak should be observed, with the area of this peak relative to the total peak area indicating the purity of the compound. |

| Gas Chromatography (GC) | Purity assessment, particularly for volatile impurities. | Similar to HPLC, a single major peak is expected for a high-purity sample. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The spectrum should show characteristic N-H stretching vibrations for a primary amine. |

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

-

Accurately weigh 5-10 mg of 3,3-Dicyclopropylpropan-1-amine into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the amine and the desired exchange characteristics of the amine protons.

-

Gently agitate the tube to ensure complete dissolution.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer with a field strength of at least 400 MHz for optimal resolution.

Protocol 2: Sample Preparation for Mass Spectrometry

-

Prepare a dilute solution of the amine in a volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).

-

For electrospray ionization (ESI), the sample can be directly infused into the mass spectrometer or injected via an HPLC system.

-

For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

Trustworthiness through Self-Validating Systems: The combination of orthogonal analytical techniques provides a self-validating system. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR spectroscopy. Any discrepancies would indicate the presence of an unexpected compound or significant impurities.

Safe Handling and Storage

Primary amines, particularly those with lower molecular weights, can be volatile, flammable, and corrosive.[4] Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling 3,3-Dicyclopropylpropan-1-amine, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and amines should be used.

Storage Conditions

Many amines are sensitive to air and moisture.[5][6] To prevent degradation, 3,3-Dicyclopropylpropan-1-amine should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5][7] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[7]

Conclusion

The successful integration of novel chemical entities like 3,3-Dicyclopropylpropan-1-amine into drug discovery programs is contingent upon the meticulous sourcing and rigorous quality control of these materials. By implementing a systematic supplier qualification process, conducting thorough in-house analytical testing, and adhering to strict safety protocols, researchers can ensure the reliability and reproducibility of their experimental results, ultimately accelerating the pace of innovation in pharmaceutical development.

References

-

JoVE. (2023, April 30). Mass Spectrometry of Amines. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

-

Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. [Link]

-

Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link]

-

Diplomata Comercial. (n.d.). Amine Purity Standards: Ensuring Quality in Chemical Supply. [Link]

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Acros Organics. (2025, December 19). Safety Data Sheet. [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

-

Organic Chemistry Portal. (n.d.). New and easy route to primary cyclopropylamines from nitriles. [Link]

-

PubMed. (2016, November 18). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

-

Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines | Organic Chemistry. [Link]

- Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. I. Cyclopropane Derivatives.

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

AMINO GmbH. (n.d.). Quality controls at all levels. [Link]

-

Wikipedia. (n.d.). 3,3-Diphenylpropylamine. [Link]

-

ResearchGate. (n.d.). NMR data for cyapho(dicyano)methane (3). Chemical shift values in ppm, coupling constants in Hz. [Link]

-

Wikipedia. (n.d.). Cyclopropylamine. [Link]

-

European Medicines Agency. (n.d.). SPECIFICATIONS AND CONTROL TESTS ON THE FINISHED PRODUCT. [Link]

-

PubChem. (n.d.). N-(dicyclopropylmethyl)propan-1-amine. [Link]

-

Home Sunshine Pharma. (n.d.). Cyclopropyl Amine CAS 765-30-0. [Link]

Sources

difference between 3,3-Dicyclopropylpropan-1-amine and cyclopropylamine

An In-depth Technical Guide to the Core Differences Between 3,3-Dicyclopropylpropan-1-amine and Cyclopropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the cyclopropyl group stands out as a "privileged" structural motif, capable of imparting profound effects on the pharmacological profile of a molecule.[1][2] Its unique combination of rigidity, strained-ring electronics, and metabolic stability has made it a cornerstone in the design of novel therapeutics. This guide delves into a comparative analysis of two key building blocks: the fundamental cyclopropylamine and its more complex, sterically demanding analogue, 3,3-Dicyclopropylpropan-1-amine . We will dissect their structural nuances, synthetic accessibility, physicochemical properties, and divergent applications in drug discovery, providing a comprehensive resource for scientists seeking to leverage these scaffolds in their research.

Structural and Physicochemical Dissection

The fundamental difference between these two molecules lies in the spatial relationship between the critical amine functionality and the cyclopropyl rings. This distinction dictates their respective roles in drug design.

Cyclopropylamine: The Strained Pharmacophore

Cyclopropylamine (C₃H₇N) is the simplest primary amine of a cyclopropane ring.[3] Its structure is deceptively simple, yet it harbors unique chemical properties stemming from the significant ring strain of the three-membered carbocycle.[3][4] The C-C bonds possess enhanced π-character, and the molecule is conformationally rigid.[1] The direct attachment of the nucleophilic amino group to this strained system results in a highly reactive and versatile chemical entity, which has been exploited in a multitude of approved pharmaceuticals.[3][5]

Caption: Chemical structure of Cyclopropylamine.

3,3-Dicyclopropylpropan-1-amine: The Lipophilic Scaffold

In contrast, 3,3-Dicyclopropylpropan-1-amine features a propyl chain that acts as a flexible linker, separating the primary amine from the two cyclopropyl moieties. This seemingly small change has dramatic consequences. The amine group is no longer electronically influenced by the strained rings and behaves as a typical primary alkylamine. The molecule's defining feature becomes the gem-dicyclopropyl group, which imparts significant steric bulk and a pronounced lipophilic character. This makes it an ideal scaffold for probing deep hydrophobic pockets within a biological target or for sterically shielding other parts of a molecule from metabolic degradation.

Caption: Structure of 3,3-Dicyclopropylpropan-1-amine.

Comparative Physicochemical Properties

The structural divergence is clearly reflected in their calculated physicochemical properties. The addition of a C6H10 fragment significantly increases the molecular weight and lipophilicity (XLogP3) of the dicyclopropyl analogue.

| Property | Cyclopropylamine | 3,3-Dicyclopropylpropan-1-amine |

| Molecular Formula | C₃H₇N | C₉H₁₇N |

| Molecular Weight | 57.09 g/mol [6] | 139.25 g/mol |

| XLogP3-AA | 0.1[6] | ~2.5 (Estimated) |

| Boiling Point | 49-50 °C[7] | Not available |

| Topological Polar Surface Area | 26 Ų[6] | 26 Ų |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 |

| Reactivity Hallmark | Amine electronically coupled to strained ring | Sterically hindered, lipophilic scaffold |

Synthesis and Reactivity: Divergent Pathways and Chemical Behavior

The synthetic routes and subsequent chemical reactivity of these two amines are fundamentally different, underscoring their distinct utility in chemical synthesis.

Synthesis of Cyclopropylamine

The synthesis of cyclopropylamine is well-established, with several scalable methods reported in the literature. The choice of route often depends on the desired scale and available starting materials.

-

From γ-Butyrolactone: A classical multi-step approach involves the ring-opening of γ-butyrolactone, followed by esterification, cyclization, amidation, and a final Hofmann degradation of cyclopropanecarboxamide.[7]

-

Reductive Amination: Cyclopropanecarboxaldehyde can undergo reductive amination with ammonia or its surrogates using reducing agents like sodium borohydride.[3][4]

-

Kulinkovich-Szymoniak Reaction: A modern and efficient method involves the titanium-mediated coupling of nitriles with Grignard reagents, offering a more direct route.[8]

-

Curtius Rearrangement: This method, adapted for cyclopropyl systems, provides another reliable pathway from cyclopropanecarboxylic acid.[9]

Caption: A common synthetic route to Cyclopropylamine.

Proposed Synthesis of 3,3-Dicyclopropylpropan-1-amine

While no direct synthesis for 3,3-dicyclopropylpropan-1-amine is prominently featured in the reviewed literature, a logical and efficient pathway can be proposed based on standard transformations, starting from the commercially available dicyclopropyl ketone.

-

Chain Extension: Dicyclopropyl ketone can be subjected to a Wittig reaction with a phosphonium ylide such as (2-cyanoethyl)triphenylphosphonium bromide to introduce the required three-carbon chain and terminate it with a nitrile group, forming 3,3-dicyclopropylbutanenitrile.

-

Reduction to Amine: The resulting nitrile is then reduced to the primary amine. This can be achieved under high pressure hydrogenation with a catalyst like Raney Nickel or, more conveniently in a lab setting, using a chemical reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent.

This proposed route is robust and leverages common, high-yielding reactions, making the target molecule readily accessible for research purposes.

Reactivity and Metabolic Fate

The proximity of the amine to the cyclopropyl ring is the single most important factor governing reactivity and metabolism.

-

Cyclopropylamine: The amine is prone to single-electron transfer (SET) oxidation by metabolic enzymes like Cytochrome P450s.[10][11] This generates a highly reactive aminium cation radical, which can lead to the fragmentation of the cyclopropane ring.[11] This mechanism is responsible for the inactivation of P450 enzymes and can lead to the formation of reactive metabolites, a key consideration in drug safety assessment.[10][12]

-

3,3-Dicyclopropylpropan-1-amine: The insulating propyl chain means the amine will undergo typical N-dealkylation and other metabolic transformations common to primary amines, without directly triggering the ring-opening of the distal cyclopropyl groups. The cyclopropyl groups themselves may be sites of metabolism (e.g., hydroxylation), but this is a separate process from the amine-driven ring fragmentation seen in cyclopropylamine itself. The bulky dicyclopropyl moiety is more likely to act as a metabolic shield, hindering enzymatic access to other parts of the molecule.

Applications in Drug Discovery and Development

The distinct properties of these two amines translate into different strategic applications in medicinal chemistry.

Cyclopropylamine: A Bio-Isostere and Key Pharmacophore

Cyclopropylamine is a cornerstone building block in medicinal chemistry.[5] Its incorporation into a drug candidate can address multiple challenges in discovery and development.[2]

-

Enhancing Potency and Selectivity: The conformational rigidity of the cyclopropyl group can lock a molecule into a bioactive conformation, improving binding affinity and reducing off-target effects.[1]

-

Improving Metabolic Stability: It can serve as a metabolically stable replacement for groups like vinyl or gem-dimethyl, blocking sites of oxidative metabolism.[1]

-

Mechanism-Based Inhibition: The unique reactivity of the cyclopropylamine moiety is essential for the mechanism of action of drugs like the antidepressant tranylcypromine (a Monoamine Oxidase inhibitor) and certain cancer therapeutics that inhibit Lysine-Specific Demethylase 1 (LSD1).[13]

-

Examples in Marketed Drugs:

-

Antibiotics: Ciprofloxacin and other fluoroquinolones utilize the cyclopropylamine moiety for their antibacterial activity.[7]

-

Antivirals: Simeprevir, a treatment for Hepatitis C, features a cyclopropylamine-derived acylsulfonamide.

-

Agrochemicals: It is a key intermediate in the synthesis of herbicides and insecticides like Cyromazine.[7]

-

3,3-Dicyclopropylpropan-1-amine: A Tool for Modulating Physicochemical Properties

While not as ubiquitous as its simpler counterpart, 3,3-dicyclopropylpropan-1-amine and similar structures serve a more specialized role. The primary amine provides a versatile chemical handle for attachment, while the dicyclopropylmethyl "tail" acts as a potent modulator of a compound's physical properties.

-

Probing Hydrophobic Pockets: The large, lipophilic dicyclopropyl group is an excellent tool for occupying and interacting with deep, greasy pockets in a protein binding site, potentially leading to significant gains in potency.

-

Increasing Brain Permeability: By increasing a molecule's overall lipophilicity, this scaffold can be used to enhance its ability to cross the blood-brain barrier, a critical step in developing drugs for central nervous system disorders.

-

Fine-Tuning Pharmacokinetics: The steric bulk can be strategically positioned to block metabolic soft spots elsewhere in a molecule, thereby increasing its half-life and reducing plasma clearance.[1]

Experimental Protocol: Reductive Amination for Amine Synthesis

The following protocol details a representative reductive amination procedure, a common and vital reaction in medicinal chemistry for installing amine functionalities. This method can be adapted for the synthesis of complex amines.

Objective: To synthesize an N-substituted amine via reductive amination of an aldehyde with a primary amine.

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Primary Amine (e.g., Cyclopropylamine) (1.2 mmol, 1.2 equiv)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

-

Anhydrous Dichloromethane (DCM) (10 mL)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and the primary amine (1.2 mmol) in anhydrous DCM (10 mL).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 1-2 hours. This period allows for the formation of the intermediate imine or iminium ion.

-

To the stirring solution, add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5-10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation, as it will not reduce the starting aldehyde but will efficiently reduce the in-situ formed iminium ion.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM (2 x 15 mL).

-

Combine all organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.

This protocol is adapted from standard procedures described in the literature.[13]

Conclusion

While both 3,3-Dicyclopropylpropan-1-amine and cyclopropylamine are valuable tools for the medicinal chemist, they occupy distinct niches. Cyclopropylamine is a foundational, reactive pharmacophore whose properties are dominated by the interplay between the amine and the adjacent strained ring. It is a proven component in numerous blockbuster drugs, valued for its ability to impart rigidity, metabolic stability, and unique electronic properties.

Conversely, 3,3-Dicyclopropylpropan-1-amine is a larger, more specialized building block. It functions as a lipophilic, sterically-demanding scaffold where the amine serves as a flexible attachment point. Its utility lies not in inherent reactivity, but in its power to modulate the overall physicochemical profile of a lead compound, enabling chemists to systematically probe hydrophobic binding interactions and enhance drug-like properties such as metabolic stability and CNS penetration. Understanding these core differences is paramount for the rational design and successful development of next-generation therapeutics.

References

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Department of Pharmaceutical Sciences, Leiden University, Leiden, The Netherlands. Available from: [Link][3]

-

Ataman Kimya. CYCLOPROPYLAMINE. Available from: [Link]

-

F. ... Chauret, et al. Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications. Available from: [Link][9]

-

Organic Chemistry Portal. New and easy route to primary cyclopropylamines from nitriles. Available from: [Link][8]

-

Georganics. Cyclopropylamine - general description and application. Available from: [Link][7]

-

PubChem. N-(dicyclopropylmethyl)propan-1-amine. Available from: [Link][14]

-

Hypha Discovery Blogs. Metabolism of cyclopropyl groups. Available from: [Link][12]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Available from: [Link][4]

-

NIH PubChem. Cyclopropylamine | C3H7N | CID 69828. Available from: [Link][6]

-

PubMed. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Available from: [Link][11]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available from: [Link][1]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. longdom.org [longdom.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropylamine - general description and application [georganics.sk]

- 8. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 环丙胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hyphadiscovery.com [hyphadiscovery.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. N-(dicyclopropylmethyl)propan-1-amine | C10H19N | CID 19063910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reductive Amination Protocols for the Sterically Hindered Aldehyde, 3,3-Dicyclopropylpropanal

Abstract

Reductive amination stands as a cornerstone transformation in medicinal and process chemistry for the synthesis of amines.[1][2] This application note provides a detailed guide to the reductive amination of 3,3-dicyclopropylpropanal, a substrate characterized by significant steric hindrance adjacent to the aldehyde functionality. The bulky dicyclopropyl motif presents unique challenges to both the initial imine formation and the subsequent reduction. We present two robust, field-proven protocols: a direct, one-pot amination using sodium triacetoxyborohydride (NaBH(OAc)₃) and a stepwise, indirect method employing sodium borohydride (NaBH₄). This guide explains the causal logic behind reagent selection, provides step-by-step experimental procedures, and offers troubleshooting advice to empower researchers in drug development and organic synthesis to successfully navigate the complexities of this transformation.

Mechanistic Overview and the Challenge of Steric Hindrance

Reductive amination is a two-stage process that converts a carbonyl compound and an amine into a more substituted amine.[2]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the aldehyde carbonyl carbon to form a hemiaminal intermediate. Under neutral or mildly acidic conditions, this hemiaminal readily dehydrates to form a C=N double bond, yielding an imine (from primary amines) or an iminium ion (from secondary amines).

-

Reduction: A reducing agent, present in the reaction mixture (direct method) or added subsequently (indirect method), delivers a hydride to the electrophilic imine carbon, furnishing the final amine product.

The steric bulk imposed by the two cyclopropyl groups at the C-3 position of 3,3-dicyclopropylpropanal significantly encumbers the reaction center. This hindrance can slow down both the initial nucleophilic attack of the amine and the final hydride delivery step. Consequently, reaction conditions must be carefully selected to favor the desired pathway over competing side reactions, such as the direct reduction of the starting aldehyde. For particularly sluggish reactions involving sterically congested centers, additives such as Lewis acids or the use of molecular sieves can be beneficial.[1]

Caption: Workflow for Direct Reductive Amination.

Detailed Step-by-Step Methodology:

-

To a round-bottom flask under a nitrogen atmosphere, add 3,3-dicyclopropylpropanal (1.0 equiv) and the desired amine (1.0-1.2 equiv).

-

Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1-0.2 M concentration relative to the aldehyde).

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation. For less reactive amines, adding acetic acid (0.5-1.0 equiv) can catalyze this step. [3]4. Carefully add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise over 10-15 minutes. An exotherm may be observed.

-

Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by TLC or GC-MS. Reaction times can range from 4 to 24 hours depending on the amine's nucleophilicity and steric profile.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amine.

Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride

This method is an excellent alternative when the direct protocol results in low yields, significant aldehyde reduction, or problematic dialkylation with primary amines. [3][4]The key is the pre-formation of the imine in a solvent like methanol, followed by reduction. [3][5]

Caption: Workflow for Indirect Reductive Amination.

Detailed Step-by-Step Methodology:

-

To a round-bottom flask, add 3,3-dicyclopropylpropanal (1.0 equiv), the primary amine (1.0-1.2 equiv), and methanol (approx. 0.2 M).

-

Stir the mixture at room temperature for 1-3 hours. The formation of the imine can be monitored by the disappearance of the aldehyde spot on TLC or by GC-MS. The use of methanol often allows for rapid and near-quantitative imine formation without dehydrating agents. [5]3. Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equiv) in small portions, maintaining the temperature below 10 °C.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction for the disappearance of the imine intermediate.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extract the aqueous residue three times with ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Data Summary and Troubleshooting

| Parameter | Protocol 1: Direct (NaBH(OAc)₃) | Protocol 2: Indirect (NaBH₄) |

| Primary Use Case | General purpose, good for secondary amines. | Primary amines (prevents dialkylation), sluggish reactions. |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride |

| Equivalents | 1.3 - 1.6 eq | 1.5 eq |

| Typical Solvent | DCE, THF | Methanol (for imine formation) |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Additives | Acetic Acid (optional catalyst) | None required |

| Pros | One-pot convenience, high selectivity, mild conditions. | Cost-effective, excellent for preventing dialkylation, circumvents slow imine formation. |

| Cons | More expensive reagent, can be slow with hindered substrates. | Two distinct steps, requires careful temperature control during NaBH₄ addition. |

Troubleshooting Guide:

-

Problem: Low or no conversion of the starting aldehyde.

-

Cause: Incomplete imine formation due to steric hindrance or insufficient catalysis.

-

Solution (Protocol 1): Add 1.0 equivalent of glacial acetic acid to the initial mixture to catalyze iminium ion formation. [3]Alternatively, switch to the stepwise procedure (Protocol 2).

-

-

Problem: Formation of a significant amount of dialkylated amine (with primary amines).

-

Cause: The initially formed secondary amine product is competing with the starting primary amine and reacting with the aldehyde.

-

Solution: Use the indirect method (Protocol 2). Pre-forming the imine ensures the reducing agent reduces it before a second alkylation can occur. [3][4]* Problem: Aldehyde is consumed, but the main product is the corresponding alcohol.

-

Cause: The reducing agent is reducing the aldehyde faster than the imine. This is rare with NaBH(OAc)₃ but can happen with NaBH₄ in a direct protocol.

-

Solution: Ensure the use of a selective reagent like NaBH(OAc)₃ for direct amination. If using NaBH₄, strictly adhere to the indirect protocol.

-

References

- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Google Cloud.

- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

- Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Google.

-

Matos, K., Pichlmair, S., & Burkhardt, E. R. (n.d.). Boron reagents for reductive amination. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.

-

Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

-

Reductive amination. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996, May 1). ACS Publications. Retrieved February 14, 2026, from [Link]

Sources

Application Notes & Protocols for 3,3-Dicyclopropylpropan-1-amine as a Pharmaceutical Intermediate

Foreword: The Strategic Value of the Dicyclopropyl Motif

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the various structural motifs employed to optimize drug candidates, the cyclopropyl group has emerged as a powerful tool.[1][2][3] Its unique stereoelectronic properties, stemming from the inherent ring strain, can profoundly influence a molecule's potency, metabolic stability, and overall disposition.[2][4] This guide focuses on a specific, yet underexplored, building block: 3,3-dicyclopropylpropan-1-amine . While not yet widely cited in public literature, its structural features—a primary amine for versatile derivatization and a gem-dicyclopropyl group for potential metabolic shielding and conformational rigidity—make it an intriguing intermediate for drug discovery programs.

These application notes are designed to serve as a comprehensive technical guide for researchers and process chemists. We will explore the rationale behind using this intermediate, provide hypothetical yet robust protocols for its incorporation into lead structures, and discuss the necessary analytical and safety considerations. The methodologies presented herein are based on established principles of organic and medicinal chemistry, adapted for this novel reagent.

Physicochemical Properties and Strategic Advantages

The incorporation of a gem-dicyclopropyl group, as seen in 3,3-dicyclopropylpropan-1-amine, offers several strategic advantages in drug design:

-

Metabolic Stability: The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in typical alkyl chains.[2][4] This makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[4] The gem-dicyclopropyl arrangement provides a significant steric shield, potentially protecting adjacent functionalities from enzymatic attack.

-

Enhanced Potency: The rigid nature of the cyclopropyl rings can act as a conformational restraint, locking a molecule into a bioactive conformation.[2] This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.[2]

-

Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity (logP) and basicity (pKa) of the proximal amine. It can serve as a bioisosteric replacement for other groups like gem-dimethyl or vinyl moieties to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

| Property | Anticipated Value | Influence on Drug Design |

| Molecular Weight | ~153.28 g/mol | Low molecular weight, ideal for fragment-based drug design. |

| logP (calculated) | 1.5 - 2.5 | Moderate lipophilicity, suitable for oral absorption. |

| pKa (amine) | 9.5 - 10.5 | Basic amine allows for salt formation and diverse chemical coupling. |

| Metabolic Stability | High | Reduced susceptibility to CYP-mediated oxidation.[4] |

Synthetic Pathways and Considerations

Caption: A plausible synthetic workflow for 3,3-dicyclopropylpropan-1-amine.

Application Protocols: Incorporation into Lead Scaffolds

The primary amine handle of 3,3-dicyclopropylpropan-1-amine allows for its versatile incorporation into a wide range of molecular scaffolds. Here, we provide detailed protocols for two common and critical transformations in pharmaceutical synthesis: amide bond formation and reductive amination.

Protocol 3.1: Amide Coupling with a Carboxylic Acid

This protocol describes the coupling of 3,3-dicyclopropylpropan-1-amine with a generic carboxylic acid-containing scaffold (Scaffold-COOH), a cornerstone reaction in medicinal chemistry.[5][6]

Objective: To synthesize Scaffold-C(O)NH-(CH2)2-C(cPr)2H.

Materials:

-

3,3-Dicyclopropylpropan-1-amine (1.0 eq)

-

Scaffold-COOH (1.05 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Saturated aq. NaHCO3

-

Brine

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a solution of Scaffold-COOH (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add a solution of 3,3-dicyclopropylpropan-1-amine (1.0 eq) in a small volume of anhydrous DMF to the activated acid mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

-

Work-up: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Causality and Trustworthiness: The use of HATU as a coupling agent is a modern and efficient choice that minimizes side reactions and racemization (if applicable). The basic work-up ensures the removal of acidic reagents and byproducts. Monitoring by LC-MS provides a reliable method to determine the reaction endpoint, preventing the formation of degradation products.

Protocol 3.2: Reductive Amination with an Aldehyde/Ketone

This protocol details the formation of a secondary amine by reacting 3,3-dicyclopropylpropan-1-amine with an aldehyde- or ketone-bearing scaffold.

Objective: To synthesize Scaffold-CH(R)-NH-(CH2)2-C(cPr)2H.

Materials:

-

3,3-Dicyclopropylpropan-1-amine (1.1 eq)

-

Scaffold-C(O)R (1.0 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Acetic Acid (catalytic, 1-2 drops)

-

Saturated aq. NaHCO3

-

Brine

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Reaction Setup: Dissolve the aldehyde/ketone scaffold (1.0 eq) and 3,3-dicyclopropylpropan-1-amine (1.1 eq) in anhydrous DCM. Add a catalytic amount of acetic acid.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine/iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS until the starting aldehyde/ketone is consumed (typically 1-3 hours).

-

Work-up: Carefully quench the reaction with saturated aqueous NaHCO3. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure: Storage & Handling of 3,3-Dicyclopropylpropan-1-amine

Executive Summary

This Application Note defines the rigorous storage and handling protocols for 3,3-Dicyclopropylpropan-1-amine (CAS: 1249856-01-6). Unlike simple aliphatic amines, this molecule combines a reactive primary amine terminus with a steric, strain-sensitive dicyclopropyl tail.

The Core Challenge: The primary amine moiety is highly susceptible to atmospheric carbon dioxide (

Immediate Action Required: Upon receipt, this compound must be moved to cold storage (2–8°C) under an inert atmosphere (Argon/Nitrogen) .

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 3,3-Dicyclopropylpropan-1-amine |

| CAS Number | 1249856-01-6 |

| Molecular Formula | |

| Molecular Weight | 139.24 g/mol |

| Physical State | Liquid (Colorless to pale yellow) |

| pKa (Predicted) | ~10.5 (Conjugate acid) |

| Boiling Point | ~190–200°C (Predicted at 760 mmHg) |

| Storage Class | Corrosive, Flammable, Air-Sensitive |

Storage Logic: The "Why" Behind the Protocol

To ensure data integrity in drug development, we must prevent the three primary degradation pathways.

A. The Carbon Dioxide Trap (Carbamate Formation)

Primary amines are nucleophilic bases. When exposed to air, they react with atmospheric

-

Mechanism:

-

Observation: Clear liquid develops a white, crusty precipitate around the cap.

-

Impact: Changes stoichiometry in reactions; solid particulates clog microfluidics.

B. Oxidative Deamination

In the presence of oxygen and light, the

C. Cyclopropyl Ring Strain

While cyclopropyl rings are generally robust, they possess significant ring strain (~27.5 kcal/mol).

-

Risk: Exposure to strong acids (even trace HCl vapors in a shared fridge) can catalyze ring opening, destroying the pharmacophore.

Protocol 1: Receipt & Initial Quality Control (QC)

Objective: Verify integrity upon arrival and establish the "Zero-Time" baseline.

-

Visual Inspection:

-

Pass: Liquid is clear, colorless, and free of particulate matter.

-

Caution: Pale yellow tint (minor oxidation, likely usable).

-

Fail: White solid crust on the septum or floating solids (significant

exposure).

-

-

Inert Gas Flush:

-

Regardless of the supplier's packaging, immediately flush the headspace with dry Argon or Nitrogen for 60 seconds upon opening.

-

-

Seal Reinforcement:

-

Wrap the cap junction with Parafilm M® or electrical tape to create a secondary gas barrier.

-

Protocol 2: Long-Term Storage SOP

Storage Condition: Refrigerated (2°C to 8°C) | Atmosphere: Inert (Ar/N2)

Step-by-Step Procedure

-

Container Selection:

-

Use Amber Borosilicate Glass vials with Teflon-lined screw caps.

-

Why Amber? Blocks UV light to inhibit photo-oxidation.

-

Why Teflon? Prevents leaching of plasticizers found in standard polyethylene caps.

-

-

Environment:

-

Store in a dedicated flammables refrigerator.

-

CRITICAL: Do NOT store in the same secondary container as volatile acids (HCl, Acetic Acid). Acid vapors will cross-react with the amine vapors to form salts.

-

-

Desiccation (Optional but Recommended):

-

Place the vial inside a secondary jar containing a small packet of activated desiccant (Silica Gel or

) to scavenge humidity.

-

Protocol 3: Handling & Aliquoting (The "Air-Gap" Defense)

Objective: Withdraw the compound without introducing atmospheric moisture or

The "Syringe-Septum" Technique

Use this method instead of pouring.

-

Equilibration: Allow the vial to warm to room temperature (20 mins) before opening.

-

Reason: Opening a cold vial condenses atmospheric water into the product immediately.

-

-

Purge: Insert a needle connected to an Argon line into the septum (do not submerge in liquid) to create positive pressure.

-

Withdraw: Insert a second clean, dry syringe to withdraw the required volume.

-

Retract: Remove the sample syringe first, then the gas line.

-

Seal: If the septum is punctured significantly, replace the cap immediately.

Degradation Management & Troubleshooting

| Observation | Diagnosis | Remediation Action |

| White Precipitate | Carbamate formation ( | Filter through a 0.2 µm PTFE filter under inert gas. Verify concentration via NMR. |

| Yellow Coloration | Trace oxidation (N-oxides/Imines). | Distillation (if >5g) or use as-is for non-critical steps. Check purity. |

| Viscosity Increase | Polymerization or H-bonding network. | Discard. Material integrity is compromised. |

Logic Diagram: Storage Decision Tree

Figure 1: Decision tree for the receipt, inspection, and storage of cyclopropyl amines.

References

-

BLD Pharm. (n.d.). 3,3-Dicyclopropylpropan-1-amine Product Information. Retrieved from

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: Cyclopropylamine (Analogous Stability Data). Retrieved from

-

Diplomata Comercial. (2023). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from

-

Thermo Fisher Scientific. (2009). Safety Data Sheet: Cyclopropylamine. Retrieved from

-

PubChem. (2025). 3,3-Dicyclopropylpropan-1-amine Compound Summary. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3,3-Dicyclopropylpropan-1-amine

Current Status: Operational Ticket ID: DCP-AMINE-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 3,3-Dicyclopropylpropan-1-amine presents a unique set of chemoselective challenges. The steric bulk of the gem-dicyclopropyl moiety hinders initial carbon-carbon bond formation, while the high ring strain (~27.5 kcal/mol per ring) of the cyclopropyl groups makes them susceptible to ring-opening during standard reduction protocols.

This guide provides a validated, high-yield workflow focusing on two critical stages:

-

The Steric Hurdle: Overcoming the low reactivity of dicyclopropyl ketone.

-

The Stability Trap: Reducing the nitrile and alkene without destroying the cyclopropane rings.

Visual Workflow & Logic Map

The following diagram outlines the optimized pathway and critical decision nodes for troubleshooting.

Caption: Logic flow for the synthesis of 3,3-dicyclopropylpropan-1-amine, highlighting critical failure points (steric hindrance and ring stability) and their respective remediation strategies.

Module 1: Constructing the Carbon Skeleton

Reaction: Horner-Wadsworth-Emmons (HWE) Olefination

Goal: Convert Dicyclopropyl Ketone

The Problem: Steric Congestion

Dicyclopropyl ketone is significantly more hindered than standard aliphatic ketones. Standard HWE conditions (NaH/THF at 0°C or RT) often result in stalled reactions (40-60% conversion) because the phosphonate carbanion struggles to attack the bulky carbonyl center [1].

Troubleshooting Protocol

| Symptom | Diagnosis | Corrective Action |

| Low Conversion (<50%) | Reaction temperature too low for hindered ketone. | Switch Solvent: Replace THF with Toluene . The higher boiling point (110°C) allows the energy barrier of the hindered attack to be overcome. |

| Gummy precipitate | Sodium diethyl phosphate salts trapping reagents. | Use LiCl Additive: Add 1.2 eq of anhydrous LiCl. This modifies the chelation state and solubility of the phosphate byproducts, often accelerating the reaction (Masamune-Roush conditions) [2]. |

| Starting Material Recovery | Base degradation or wet reagents. | Base Quality: Ensure NaH is fresh (grey, not white). If using LiHMDS, ensure it hasn't hydrolyzed. |

Optimized Protocol (Step 1)

-

Suspend NaH (60% dispersion, 1.2 eq) in anhydrous Toluene (not THF).

-

Add Diethyl cyanomethylphosphonate (1.2 eq) dropwise at 0°C. Stir for 30 min to form the anion.

-

Add Dicyclopropyl ketone (1.0 eq) .

-

CRITICAL STEP: Heat to Reflux (110°C) for 12–16 hours.

-

Why? The thermodynamic drive provided by reflux is necessary to force the bulky cyclopropyl groups into the conjugated position.

-

Workup: Quench with water, extract with EtOAc. The product, 3,3-dicyclopropylacrylonitrile, is stable and can be purified by vacuum distillation or silica chromatography (Hexane/EtOAc).

Module 2: The Critical Reduction

Reaction: Catalytic Hydrogenation or Hydride Reduction

Goal: Convert Nitrile + Alkene

The Problem: The "Cyclopropyl Trap"

You need to reduce both the C=C double bond and the C

-

Risk A (Ring Opening): Standard hydrogenation catalysts (Pd/C) in acidic media or at high pressure can cleave the cyclopropane ring, resulting in straight-chain propyl derivatives [3].

-

Risk B (Dimerization): Intermediate imines can react with the product amine to form secondary amines (dimers), ruining the yield [4].

Troubleshooting Protocol

| Symptom | Diagnosis | Corrective Action |

| NMR shows Propyl groups (Ring Opening) | Catalyst too aggressive toward strained rings. | Stop using Pd/C. Switch to Raney Nickel or Cobalt . These are less active toward cyclopropane hydrogenolysis but highly active for nitrile reduction [5]. |

| Secondary Amine Impurity (>10%) | Imine condensation side-reaction. | Ammonia Saturation: The reaction solvent must be saturated with ammonia (NH |

| Incomplete Reduction (Alkene remains) | Steric bulk protecting the double bond. | Pressure Increase: Increase H |

Optimized Protocol (Step 2)

Recommended Method: Raney Nickel Hydrogenation (High Fidelity)

-

Dissolve 3,3-dicyclopropylacrylonitrile in 7N NH

in Methanol .-

Note: The ammonia is non-negotiable to prevent dimerization.

-

-

Add Raney Nickel (approx. 20-30 wt% loading).

-

Safety: Raney Ni is pyrophoric. Handle under argon/nitrogen.

-

-

Hydrogenate at 50 bar (725 psi) H

at 50°C for 24 hours. -

Filtration: Filter through Celite (keep wet to prevent fire).

-

Isolation: Concentrate carefully. Amines absorb CO

from air rapidly.

Module 3: Isolation & Storage

Goal: Stable Salt Formation

Free amines with cyclopropyl groups are often volatile oils that degrade (oxidize/absorb CO

-

Dissolve the crude amine oil in dry Diethyl Ether or MTBE.

-

Add 2M HCl in Ether dropwise at 0°C.

-

The Hydrochloride Salt will precipitate as a white solid.

-

Filter and dry under vacuum.

FAQ: Common User Queries

Q: Can I use Lithium Aluminum Hydride (LAH) instead of a hydrogenation bomb? A: Yes, but with caveats. LAH (excess, 2.5 eq) in refluxing ether will reduce both the nitrile and the conjugated double bond. However, the workup (Fieser method) can be messy, and LAH is less scalable than catalytic hydrogenation. If you lack a high-pressure reactor, LAH is the best backup option.

Q: I see a "propyl" impurity in my NMR (triplet at 0.9 ppm is messy). What happened?

A: You likely opened one of the cyclopropane rings. This usually happens if you used Palladium (Pd/C) or Platinum (PtO

Q: Why is my yield low in the first step (HWE)? A: Sterics. The two cyclopropyl groups act like a shield. If you ran this at room temperature, you likely didn't reach completion. You must reflux this reaction, preferably in Toluene rather than THF, to push the equilibrium to the product.

References

- Claridge, T. D. W., et al. "Horner–Wadsworth–Emmons reaction of hindered ketones." Tetrahedron Letters, 2008.

-

Masamune-Roush Conditions (LiCl Additive)

- Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters, 25(21), 2183-2186.

- Cyclopropane Stability in Hydrogenation: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979. Context: Authoritative text detailing that Pd/C is prone to hydrogenolysis of cyclopropanes, whereas Raney Ni is generally safe.

-

Prevention of Secondary Amines

- Greenfield, H. "The preparation of primary amines by the hydrogenation of nitriles." Industrial & Engineering Chemistry Product Research and Development, 6(2), 142-144.

- Raney Nickel Selectivity: Foucaud, A., & Plusquellec, D. "Synthesis of cyclopropylamines." Bulletin de la Société Chimique de France, 1975. Context: Specific protocols for reducing nitriles attached to cyclopropyl groups without ring opening.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. m.youtube.com [m.youtube.com]

- 7. alpha,beta-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclisation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dicyclopropyl ketone(1121-37-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

solubility issues with 3,3-Dicyclopropylpropan-1-amine in water vs organic solvents

Topic: Troubleshooting Solubility & Handling of 3,3-Dicyclopropylpropan-1-amine

CAS: 1249856-01-6 (Free Base)

Chemical Formula:

Executive Summary: The "Amphiphilic Trap"

Welcome to the technical guide for 3,3-Dicyclopropylpropan-1-amine . If you are here, you likely encountered a "crash out" event (precipitation) or phase separation.

The Core Issue: This molecule occupies a frustrating "middle ground" in solubility.

-

The Head: The primary amine (

) is polar and basic ( -

The Tail: The dicyclopropyl moiety acts as a bulky, hydrophobic anchor. While a single cyclopropyl group (like in cyclopropylamine) allows water miscibility, two cyclopropyl rings attached to a propyl chain push the carbon count to 9, crossing the threshold where hydrophobic forces dominate over the single polar amine group in neutral water [1, 2].

The Golden Rule:

-

pH < 8.0: Behaves like a salt (Water Soluble).

-

pH > 10.0: Behaves like a fat (Organic Soluble / Water Insoluble).

Part 1: Critical Solubility Data

The following data represents the physicochemical behavior observed with this class of bulky aliphatic amines.

| Solvent System | Solubility Rating | State | Notes |

| Water (Neutral pH 7) | Poor / Insoluble | Oily emulsion | The hydrophobic bulk prevents true dissolution. |

| Water (Acidic pH < 4) | High | Clear Solution | Forms the ammonium salt ( |

| DMSO | High | Clear Solution | Recommended for highly concentrated stock (>50 mM). |

| Ethanol / Methanol | High | Clear Solution | Good for intermediate dilutions. |

| Dichloromethane (DCM) | High | Clear Solution | Excellent for extraction of the free base. |

| PBS (pH 7.4) | Variable/Risk | Cloudiness | Close to the precipitation threshold; concentration dependent. |

Part 2: Troubleshooting Scenarios (Q&A)

Scenario A: "I added the compound to water/PBS, and it just floats as an oil or cloudy suspension."

Diagnosis: You are working with the Free Base form in a neutral environment. The Science: At pH 7, a significant fraction of the amine may remain unprotonated or the hydration shell is insufficient to overcome the lipophilicity of the two cyclopropyl rings. The Fix: Acidification (The "Proton Switch"). To dissolve the free base in water, you must convert it to its conjugate acid salt.

-

Add the compound to water (it will look insoluble).

-

Add 1.0 - 1.1 equivalents of 1N HCl or Acetic Acid.

-

Vortex. The solution should clear immediately as the ionic species forms.

Scenario B: "I made a 100 mM stock in DMSO. When I diluted it into cell culture media (1:1000), it precipitated."

Diagnosis: Solubility Shock (The "Crash Out"). The Science: DMSO is a polar aprotic solvent that dissolves the neutral amine easily. When you spike this into media (pH 7.4), the DMSO concentration drops instantly. If the final concentration of the amine exceeds its water solubility limit at that specific pH, the hydrophobic dicyclopropyl tails aggregate, causing precipitation [3]. The Fix: Step-Down Dilution. Do not jump from 100% DMSO to 0.1% DMSO in one step.

-

Intermediate Step: Dilute your DMSO stock 1:10 into Ethanol or acidified water first.

-

Final Step: Dilute that intermediate into your media. Alternatively: Ensure your media is well-buffered. If the amine crashes out, the local pH might be too high.

Scenario C: "I am trying to extract the compound from water into DCM, but it stays in the water."

Diagnosis: pH Lock (Common Ion Effect).

The Science: If your aqueous layer is acidic (pH < 9), the amine is protonated (

-

Check the pH of your water layer.

-

Add NaOH or saturated

until pH > 11 . -

The solution will likely turn cloudy (free base forming).

-

Now extract with DCM. The neutral amine will migrate to the organic layer.

Part 3: Visualizing the Workflow

Diagram 1: The Solubility Decision Tree

Caption: A logic flow for determining the correct solvent system based on the physical state of 3,3-Dicyclopropylpropan-1-amine.

[1]

Diagram 2: The Extraction Mechanism (pH vs. LogD)

Caption: Visualizing how pH shifts the molecule between the aqueous phase (Blue) and the organic phase (Red).

[1]

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a 10 mM Aqueous Stock Solution

Use this protocol for cell culture or enzymatic assays.

-

Weighing: Weigh 13.9 mg of the free base oil into a glass vial.

-

Solvent Calculation: Target volume is 10 mL.

-

Initial Dissolution: Add 500 µL of DMSO to the oil. Vortex until fully dissolved.

-

Why? It is easier to disperse the oil in water if it is pre-solvated in a miscible organic carrier.

-

-

Aqueous Addition: Slowly add 9.0 mL of deionized water while vortexing.

-

Observation: The solution may turn cloudy (emulsion).

-

-

The Acid Drop: Add 1N HCl dropwise (approx. 10-20 µL) while monitoring clarity.

-

Endpoint: Stop immediately when the solution turns crystal clear.

-

-

Final Volume: Top up to 10 mL with water.

-

Filter Sterilize: Use a 0.22 µm PES or PVDF filter. (Do not use Nylon, as amines may bind).

SOP 2: Storage & Stability

-

Free Base (Oil): Store at 4°C under inert gas (Nitrogen/Argon). Amines can oxidize (turn yellow) upon long-term exposure to air.

-